![molecular formula C11H18BNO2 B1386942 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 850567-47-4](/img/structure/B1386942.png)
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Overview
Description
“1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole” is also known as “1-Methyl-2-pyrroleboronic acid pinacol ester”. It has the empirical formula C11H18BNO2 and a molecular weight of 207.08 .
Molecular Structure Analysis
The compound has a complex structure with a pyrrole ring attached to a boron atom, which is further connected to a dioxaborolane ring. The dioxaborolane ring is tetramethylated, meaning it has four methyl groups attached .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 44-49°C. It has a density of 1.1±0.1 g/cm3. The boiling point is 308.3±15.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
γ-Secretase Modulators
This compound is used as a reagent in the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research as they can influence the production of amyloid-beta peptides, implicated in the disease’s pathology .
JAK2 Inhibitors
Another application is in synthesizing amino-pyrido-indol-carboxamides, potential inhibitors for Janus kinase 2 (JAK2). These inhibitors are important in the therapy for myeloproliferative disorders, which are a group of diseases that cause blood cells to grow abnormally in the bone marrow .
TGF-β1 and Active A Signaling Inhibitors
The compound is also involved in creating pyridine derivatives that inhibit TGF-β1 and active A signaling. This inhibition is crucial in researching treatments for various diseases, including cancer and fibrosis, where these pathways play a role .
c-Met Kinase Inhibitors
Additionally, it serves as a precursor for MK-2461 analogs, which inhibit c-Met kinase. This kinase is a target for cancer treatment because its abnormal activation can lead to tumor growth and metastasis .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be a reactant in cu assisted suzuki-miyaura coupling reactions . This suggests that it may interact with its targets through a boron-mediated process, leading to changes in the targets’ structure or function.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQEXKRORJZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656979 | |
Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-47-4 | |
Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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